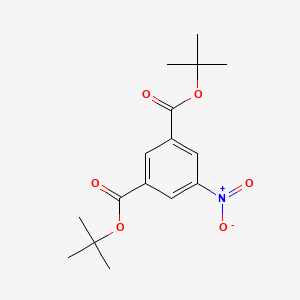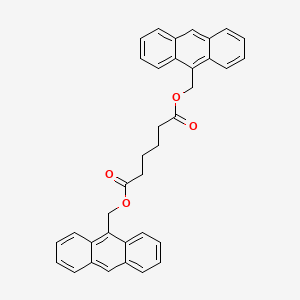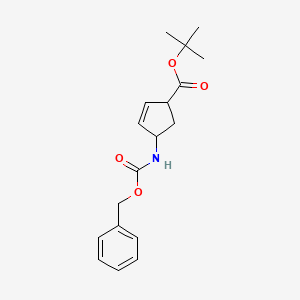
3,5-Di-t-butyloxycarbonyl-nitrobenzene
Vue d'ensemble
Description
3,5-Di-t-butyloxycarbonyl-nitrobenzene is a chemical compound characterized by the presence of two tert-butyloxycarbonyl (Boc) groups and a nitro group attached to a benzene ring. This compound is notable for its stability and reactivity, making it useful in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Boc Protection: The synthesis of this compound typically involves the protection of amino groups using tert-butyloxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide (NaOH) or 4-dimethylaminopyridine (DMAP).
Nitration: The nitration step involves treating the protected benzene derivative with a nitrating agent, such as a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), to introduce the nitro group at the 3 and 5 positions of the benzene ring.
Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure safety and efficiency. The process may include continuous flow reactors to maintain consistent reaction parameters and optimize yield.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions to form nitroso compounds or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amines, which can be further functionalized.
Substitution: The Boc groups can be selectively removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), allowing for further substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.
Substitution: Strong acids like TFA and HCl are used to remove Boc groups.
Major Products Formed:
Oxidation: Nitroso derivatives, nitrophenols.
Reduction: Amines, such as 3,5-di-t-butyloxycarbonyl-aniline.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Di-t-butyloxycarbonyl-nitrobenzene is utilized in various fields:
Chemistry: It serves as a precursor for the synthesis of complex organic molecules, including pharmaceuticals and polymers.
Biology: The compound is used in the study of enzyme inhibition and as a tool in molecular biology research.
Medicine: It is employed in the development of new drugs and therapeutic agents.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3,5-Di-t-butyloxycarbonyl-nitrobenzene exerts its effects depends on its specific application. For example, in drug development, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
3,5-Di-tert-butyl-nitrobenzene: Lacks the Boc groups, making it less reactive in certain conditions.
3,5-Dinitrobenzene: Contains two nitro groups without Boc protection, leading to different reactivity and applications.
Uniqueness: 3,5-Di-t-butyloxycarbonyl-nitrobenzene is unique due to its combination of Boc protection and nitro groups, which provides stability and versatility in chemical reactions and applications.
Propriétés
IUPAC Name |
ditert-butyl 5-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO6/c1-15(2,3)22-13(18)10-7-11(9-12(8-10)17(20)21)14(19)23-16(4,5)6/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTCMYTCTXXELJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![D-Cysteine, N-[(1,1-dimethylethoxy)carbonyl]-S-2-pyridinyl-](/img/structure/B8105709.png)
![6-Bromo-5-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8105712.png)










